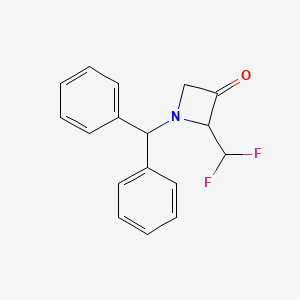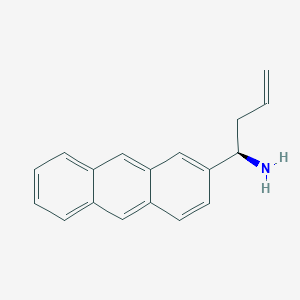![molecular formula C11H13N B15232752 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine typically involves the cyclopropanation of an indene derivative followed by amination. One common method involves the reaction of indene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination can be achieved using various amine sources under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Potential therapeutic applications in the treatment of diseases related to epigenetic modifications.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine
- Spiro[cyclopropane-1,1’-indene]-2-amine
Uniqueness
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is unique due to its specific substitution pattern and the presence of the amine group at the 4’ position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
spiro[2,3-dihydroindene-1,1'-cyclopropane]-4-amine |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9-8(10)4-5-11(9)6-7-11/h1-3H,4-7,12H2 |
InChI Key |
HUGAPPDYYDETDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=C1C(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
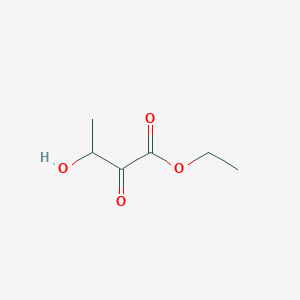
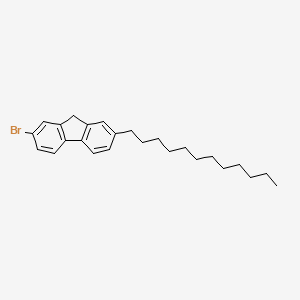
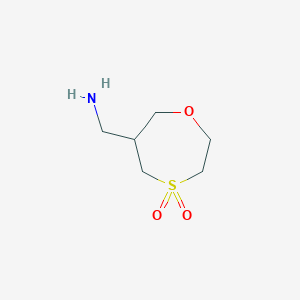
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

